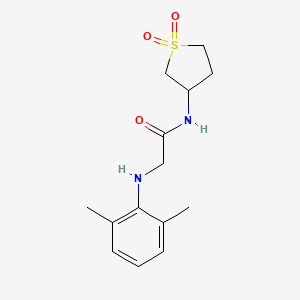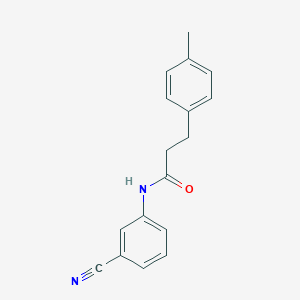
2-(2,6-dimethylanilino)-N-(1,1-dioxothiolan-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,6-dimethylanilino)-N-(1,1-dioxothiolan-3-yl)acetamide, also known as DMAN, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of protein kinases and has been found to have potential therapeutic applications in cancer treatment.
科学的研究の応用
2-(2,6-dimethylanilino)-N-(1,1-dioxothiolan-3-yl)acetamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been found to inhibit the activity of various protein kinases, including Akt, which is involved in cell survival and proliferation. This compound has also been found to induce apoptosis in cancer cells and inhibit tumor growth in animal models. In addition, this compound has been studied for its potential use in the treatment of other diseases, such as Alzheimer's disease and diabetes.
作用機序
2-(2,6-dimethylanilino)-N-(1,1-dioxothiolan-3-yl)acetamide inhibits the activity of protein kinases by binding to the ATP-binding site of the kinase domain. This prevents the transfer of phosphate groups to downstream signaling molecules, leading to the inhibition of cell survival and proliferation pathways. This compound has also been found to induce apoptosis in cancer cells by activating caspases, which are enzymes that cleave proteins and lead to cell death.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, induce apoptosis in cancer cells, and inhibit tumor growth in animal models. This compound has also been found to have anti-inflammatory effects and has been studied for its potential use in the treatment of Alzheimer's disease and diabetes.
実験室実験の利点と制限
2-(2,6-dimethylanilino)-N-(1,1-dioxothiolan-3-yl)acetamide has a number of advantages for use in lab experiments. It is a potent inhibitor of protein kinases and has been extensively studied for its effects on cancer cells. However, this compound also has some limitations. It is a relatively complex compound to synthesize, and its use in animal models may be limited due to its potential toxicity.
将来の方向性
There are a number of future directions for research on 2-(2,6-dimethylanilino)-N-(1,1-dioxothiolan-3-yl)acetamide. One area of focus is the development of more efficient synthesis methods for this compound and related compounds. Another area of focus is the identification of new protein kinase targets for this compound, which could lead to the development of more effective cancer treatments. In addition, this compound could be studied for its potential use in the treatment of other diseases, such as Alzheimer's disease and diabetes. Overall, this compound has significant potential for use in scientific research and could lead to the development of new and effective therapies for a variety of diseases.
合成法
2-(2,6-dimethylanilino)-N-(1,1-dioxothiolan-3-yl)acetamide can be synthesized through a multistep process involving the reaction of 2,6-dimethylaniline with various reagents. One common method involves the reaction of 2,6-dimethylaniline with ethyl chloroacetate to form 2-(2,6-dimethylanilino)acetate. This intermediate is then reacted with thionyl chloride to form 2-(2,6-dimethylanilino)acetyl chloride, which is then reacted with potassium 3-mercapto-1,2,4-triazole to form this compound.
特性
IUPAC Name |
2-(2,6-dimethylanilino)-N-(1,1-dioxothiolan-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-10-4-3-5-11(2)14(10)15-8-13(17)16-12-6-7-20(18,19)9-12/h3-5,12,15H,6-9H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNKVHDDQLPTCJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NCC(=O)NC2CCS(=O)(=O)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(3-Methoxy-4-methylbenzoyl)piperazin-1-yl]ethanone](/img/structure/B7545841.png)
![N,5-diethyl-N-[2-(2-methoxyanilino)-2-oxoethyl]thiophene-2-carboxamide](/img/structure/B7545843.png)

![1-[[4-(4-Methyl-2-phenylpiperazine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one](/img/structure/B7545858.png)

![4-phenoxy-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]butanamide](/img/structure/B7545880.png)
![N,N-dimethyl-2-[3-(4-methylphenyl)-4-oxoquinazolin-2-yl]sulfanylpropanamide](/img/structure/B7545881.png)

![N-[1-(1-benzofuran-2-yl)ethyl]pyrimidin-2-amine](/img/structure/B7545897.png)
![N-butan-2-yl-2-[[4-(2-chlorophenyl)-5-pyrrolidin-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7545910.png)
![2-[(5-bromothiophen-2-yl)methyl-methylamino]-N-(2-ethoxyphenyl)propanamide](/img/structure/B7545914.png)

![3-[2-(2-Ethylpiperidin-1-yl)-2-oxoethyl]-1,3-diazaspiro[4.6]undecane-2,4-dione](/img/structure/B7545926.png)
